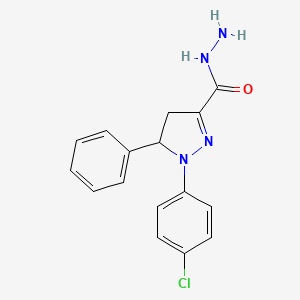

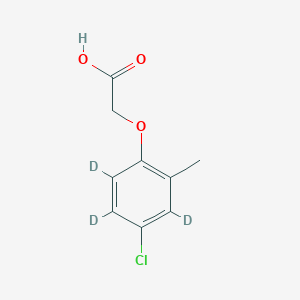

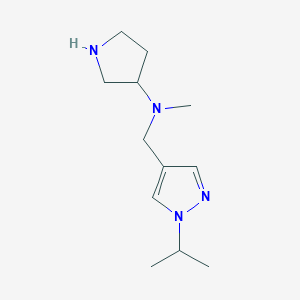

N-((S)-4-Methyl-1-oxo-1-((pyridin-3-ylmethyl)amino)pentan-2-yl)tetrahydrofuran-2-carboxamide

Vue d'ensemble

Description

The compound “N-((S)-4-Methyl-1-oxo-1-((pyridin-3-ylmethyl)amino)pentan-2-yl)tetrahydrofuran-2-carboxamide” is a biaryl compound . It is mentioned in a patent application by Bristol Myers Squibb Co . The patent application is related to biaryl kinase inhibitors, which can inhibit AAK1 (adaptor associated kinase 1) . These compounds are used for treating conditions such as pain, Alzheimer’s disease, Parkinson’s disease, and schizophrenia .

Applications De Recherche Scientifique

Antitubercular Activity

Research has explored the antitubercular activity of derivatives related to the pyridine moiety, demonstrating significant potential against various mycobacteria strains, including drug-resistant non-tuberculous mycobacteria. This suggests a pathway for the rational design of new antitubercular compounds leveraging similar structural frameworks (Asif, 2014).

Pharmacological Profile Improvement

Stereochemistry plays a crucial role in enhancing the pharmacological profile of compounds, as evidenced by studies on phenylpiracetam and its derivatives. The direct relationship between stereocenters' configuration and biological properties underscores the importance of stereochemical considerations in the design of more effective therapeutic agents (Veinberg et al., 2015).

Analysis of Carcinogenic Metabolites

The detailed analysis of carcinogenic metabolites in various biological matrices highlights the importance of analytical techniques in understanding the biological effects and exposure levels of potentially harmful compounds. Liquid chromatography coupled to mass spectrometry has emerged as a method of choice for sensitive and selective analysis, emphasizing the role of analytical chemistry in safety assessments (Teunissen et al., 2010).

Synthesis of Central Nervous System (CNS) Acting Drugs

Functional chemical groups, particularly heterocycles, play a pivotal role in the synthesis of compounds with potential CNS activity. The exploration of these functional groups provides a foundation for developing novel therapeutics targeting various CNS disorders, offering insights into the chemical diversity and therapeutic potential of heterocyclic compounds (Saganuwan, 2017).

Heterocyclic N-oxide Molecules in Drug Applications

The versatility of heterocyclic N-oxide molecules in organic synthesis, catalysis, and drug applications underscores their significance in medicinal chemistry. These compounds, including those derived from pyridine, exhibit a range of biological activities, such as anticancer, antibacterial, and anti-inflammatory properties, demonstrating their potential in drug development (Li et al., 2019).

Propriétés

IUPAC Name |

N-[(2S)-4-methyl-1-oxo-1-(pyridin-3-ylmethylamino)pentan-2-yl]oxolane-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O3/c1-12(2)9-14(20-17(22)15-6-4-8-23-15)16(21)19-11-13-5-3-7-18-10-13/h3,5,7,10,12,14-15H,4,6,8-9,11H2,1-2H3,(H,19,21)(H,20,22)/t14-,15?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBHSQUORQRMPOQ-MLCCFXAWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NCC1=CN=CC=C1)NC(=O)C2CCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)NCC1=CN=CC=C1)NC(=O)C2CCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((S)-4-Methyl-1-oxo-1-((pyridin-3-ylmethyl)amino)pentan-2-yl)tetrahydrofuran-2-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(2,3-Dihydro-1-benzofuran-5-yl)-4,5-dihydro-1,2-oxazol-5-yl]methanamine hydrochloride](/img/structure/B1434764.png)

![2-{2-[(Propan-2-yl)amino]ethoxy}ethan-1-ol hydrochloride](/img/structure/B1434765.png)

![2-[Cyclobutyl(ethyl)amino]ethan-1-ol](/img/structure/B1434781.png)